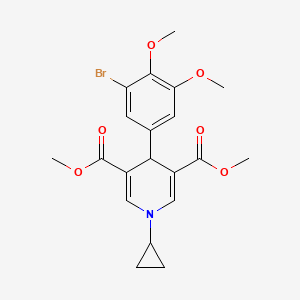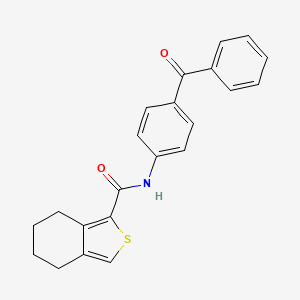![molecular formula C21H19F3N2O4 B3557103 methyl 4-[({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)carbonyl]benzoate](/img/structure/B3557103.png)
methyl 4-[({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)carbonyl]benzoate
Overview
Description
The compound “methyl 4-[({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)carbonyl]benzoate” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The trifluoromethoxy group is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug molecules .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole ring system would contribute to the aromaticity of the molecule, while the trifluoromethoxy, amide, and ester groups would introduce polar characteristics .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The indole ring might undergo electrophilic substitution reactions, while the amide and ester groups could be involved in hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar and non-polar groups would likely make it soluble in a variety of organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O4/c1-12-16(17-11-15(30-21(22,23)24)7-8-18(17)26-12)9-10-25-19(27)13-3-5-14(6-4-13)20(28)29-2/h3-8,11,26H,9-10H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBMRVUSFQZPJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNC(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-bromophenyl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3557028.png)

![2-[4-(4-methoxyphenyl)-1-piperazinyl]-4,6-di-1-pyrrolidinyl-1,3,5-triazine](/img/structure/B3557038.png)

![2-(8-quinolinylthio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3557062.png)
![7-(4-bromophenyl)-8-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3557066.png)
![2-chloro-10-({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B3557070.png)
![7-(4-bromophenyl)-8-(3-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3557076.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3557084.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-3-methoxy-2-naphthamide](/img/structure/B3557089.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3557104.png)
![7-allyl-8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3557122.png)
![2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B3557130.png)
